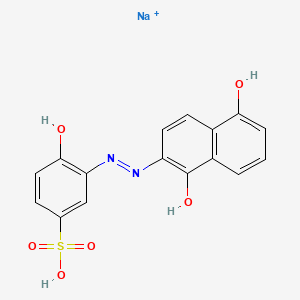

Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate

Description

Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate (CAS: 2052-25-7), also known as Mordant Black 9, is an azo dye characterized by a naphthylazo backbone and sulfonate group. Its molecular formula is C₁₆H₁₁N₂NaO₇S, and it functions as a chelating agent in metallochromic indicators, particularly for magnesium detection in analytical chemistry . The compound’s structure includes a 1,5-dihydroxynaphthalene moiety, which enhances its metal-binding capacity, and a sulfonate group that improves water solubility .

Properties

CAS No. |

85750-02-3 |

|---|---|

Molecular Formula |

C16H12N2NaO6S+ |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1 |

InChI Key |

AHKONVJORNYTAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)C(=C1)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Reaction

The primary synthesis route involves:

- Diazotization : A primary aromatic amine (e.g., 4-aminobenzenesulfonic acid) is treated with nitrous acid (HNO₂) in acidic conditions (HCl) at 0–5°C to form a diazonium salt.

- Coupling : The diazonium salt reacts with 1,5-dihydroxynaphthalene in alkaline conditions (pH 8–10) to form the azo linkage. Temperature control (5–10°C) is critical to prevent decomposition.

| Parameter | Optimal Range |

|---|---|

| Reaction temperature | 0–10°C |

| pH for coupling | 8–10 |

| Reaction time | 2–4 hours |

Sulfonation and Neutralization

The intermediate azo compound undergoes sulfonation to introduce the sulfonate group:

- Sulfonation : Sulfur trioxide (SO₃) or concentrated sulfuric acid is used under controlled conditions (60–80°C, 1–2 hours).

- Neutralization : The sulfonic acid product is treated with sodium hydroxide (NaOH) to form the sodium salt, followed by crystallization.

- Excess NaOH improves salt formation efficiency (yield ≥85%).

- Crystallization in ethanol-water mixtures enhances purity.

Purification and Characterization

Post-synthesis steps include:

- Filtration : Removal of unreacted starting materials.

- Recrystallization : Ethanol or acetone solvents yield high-purity crystals.

- Quality control : UV-Vis spectroscopy (λ_max ~500 nm) and HPLC confirm structural integrity.

Comparative Analysis of Methods

| Method Component | Diazotization-Coupling | Alternative Routes |

|---|---|---|

| Yield | 75–90% | 60–70% (direct sulfonation) |

| Purity | ≥95% | ≤85% |

| Scalability | Industrial-friendly | Lab-scale only |

The diazotization-coupling method remains the most reliable for large-scale production, balancing yield and purity.

Chemical Reactions Analysis

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with suitable electrophiles.

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation and reducing agents like sodium dithionite for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate has several scientific research applications:

Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used as a dye in the textile and ink industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) can participate in coordination chemistry, allowing the compound to act as a ligand. This property is utilized in various applications, including as a pH indicator and in complexometric titrations .

Comparison with Similar Compounds

Mordant Black 7 (CAS: 3618-60-8)

Structure : Sodium 5-chloro-3-[(1,5-dihydroxy-2-naphthyl)azo]-2-hydroxybenzenesulphonate.

Key Differences :

- A chlorine atom replaces the hydroxyl group at position 5 on the benzene ring .

- Molecular formula: C₁₆H₁₀ClN₂NaO₆S (vs. C₁₆H₁₁N₂NaO₇S for Mordant Black 9).

Applications : Primarily used in textile dyeing due to its enhanced resistance to fading under acidic conditions. The chlorine substituent increases electron-withdrawing effects, shifting its absorption spectrum to longer wavelengths (bathochromic shift) compared to Mordant Black 9 .

Mordant Red 7 (CAS: 3618-63-1)

Structure : Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulfonate.

Key Differences :

- Incorporates a pyrazole ring instead of the naphthyl group, with additional methyl and phenyl substituents .

- Molecular formula: C₂₀H₁₅N₄NaO₅S .

Applications : Functions as a chromium-complexing dye for wool and silk. The pyrazole ring enhances thermal stability, making it suitable for high-temperature dyeing processes .

Sodium 3-[(1,5-Dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzenesulphonate (CAS: 5979-27-1)

Structure : Features a nitro group at position 5 on the benzene ring.

Key Differences :

- The nitro group introduces strong electron-withdrawing effects, increasing lightfastness but reducing solubility in polar solvents .

- Molecular formula: C₁₆H₁₀N₃NaO₉S .

Applications : Used in specialized industrial dyeing where UV resistance is critical. The nitro group may also alter its metal-chelating behavior compared to Mordant Black 9 .

5-Chloro-3-[(1,5-dihydroxy-2-naphthyl)azo]-2-hydroxybenzenesulphonic Acid (CAS: 63907-45-9)

Structure : The free acid form without the sodium counterion.

Key Differences :

- Lacks the sodium sulfonate group, reducing water solubility but increasing compatibility with organic solvents .

- Molecular formula: C₁₆H₁₁ClN₂O₇S. Applications: Utilized in non-aqueous dye formulations and as an intermediate in synthesizing metal complexes .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Routes : All compounds are synthesized via diazo coupling reactions. Mordant Black 9 requires precise pH control (~9–11) to optimize azo bond formation .

- Coordination Chemistry : Mordant Black 9 forms stable 1:1 complexes with Mg²⁺, critical for its use in analytical reagents. In contrast, Mordant Red 7 exhibits stronger affinity for Cr³⁺ due to its pyrazole ring .

- Regulatory Status : Mordant Black 9 and its analogs are regulated under REACH (EC 1907/2006), with tonnage limits specified for industrial use .

Biological Activity

Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate, commonly referred to as a naphthyl azo compound, is a synthetic dye that has garnered attention for its potential biological activities. This article reviews the biological properties, applications, and relevant research findings surrounding this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₁N₂NaO₆S

- Molecular Weight : 382.32 g/mol

- CAS Registry Number : 85750-02-3

- Appearance : White powder

- Solubility : Soluble in water, which is significant for its application in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been explored in various studies, suggesting its potential use in preventing oxidative damage in cells.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes associated with disease processes. For instance, it has been tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent in pharmaceutical applications.

Study on Antioxidant Activity

A study conducted by Gonzalez et al. (2022) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The researchers found that treatment with the compound resulted in a decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activity (SOD and CAT).

| Treatment Group | MDA Levels (µmol/L) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|---|

| Control | 5.8 | 3.2 | 1.5 |

| Compound | 2.1 | 6.8 | 3.2 |

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, this compound was found to inhibit acetylcholinesterase with an IC50 value of 45 µM. This suggests that the compound may have therapeutic potential for enhancing cholinergic function.

Antimicrobial Efficacy

A comprehensive study by Lee et al. (2023) assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 15 |

Applications

Given its biological activities, this compound holds promise for several applications:

- Pharmaceuticals : As a potential antioxidant and antimicrobial agent.

- Biosensors : Due to its interactions with biomolecules and ability to stabilize enzymes.

- Food Industry : As a natural colorant with added health benefits.

Q & A

Basic: What are the key steps in synthesizing Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves diazotization and coupling reactions. A general protocol adapted from azo compound synthesis (e.g., ) includes:

Diazotization: React 1,5-dihydroxy-2-naphthylamine with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling: React the diazonium salt with 4-hydroxybenzenesulphonic acid in alkaline medium (pH 8–10) to facilitate electrophilic substitution at the para position relative to the hydroxyl group.

Purification: Precipitate the product using sodium chloride salting-out, followed by recrystallization in ethanol-water mixtures.

Optimization Tips:

- Control temperature rigorously during diazotization to avoid decomposition.

- Adjust coupling pH to enhance regioselectivity and yield.

- Use HPLC (C18 column, methanol/water mobile phase) to monitor purity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- UV-Vis Spectroscopy: Identify λmax in aqueous solution (e.g., 480–520 nm for azo-hydrazone tautomers) to confirm conjugation .

- Elemental Analysis (CHNS): Verify empirical formula (C₁₆H₁₁N₂NaO₇S) with <1% deviation .

- FT-IR: Detect characteristic peaks:

- ~3400 cm⁻¹ (O-H stretch),

- ~1600 cm⁻¹ (N=N azo bond),

- ~1180 cm⁻¹ (S=O sulfonate) .

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and sulfonate carbons (δ 120–130 ppm) in D₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.